N-[1-(4-hydroxydecanoyl)piperidin-3-yl]acetamide
Description
N-[1-(4-hydroxydecanoyl)piperidin-3-yl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry . Compounds containing piperidine moieties are known for their diverse biological activities and are commonly found in various pharmaceuticals .
Properties
IUPAC Name |
N-[1-(4-hydroxydecanoyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c1-3-4-5-6-9-16(21)10-11-17(22)19-12-7-8-15(13-19)18-14(2)20/h15-16,21H,3-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWRAPSCZPJNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC(=O)N1CCCC(C1)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(4-hydroxydecanoyl)piperidin-3-yl]acetamide can be achieved through several synthetic routes. The reaction conditions typically include the use of a base such as triethylamine and an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
N-[1-(4-hydroxydecanoyl)piperidin-3-yl]acetamide undergoes various chemical reactions, including:
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted piperidine derivatives .
Scientific Research Applications
N-[1-(4-hydroxydecanoyl)piperidin-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-hydroxydecanoyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(4-hydroxydecanoyl)piperidin-3-yl]acetamide can be compared with other similar compounds, such as:
Evodiamine: Another piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: A piperidine-based compound with antiviral and anticancer properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
